![molecular formula C15H13CuN5O6 B12888156 [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper](/img/structure/B12888156.png)
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is a complex copper compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a copper center coordinated with nitrato groups and a ligand derived from 6-methyl-2-pyridinyl and 1-isoquinolinamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper typically involves the reaction of copper nitrate with 3-(6-methyl-2-pyridinyl)-1-isoquinolinamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under appropriate conditions, leading to the formation of lower oxidation state copper species.
Substitution: Ligand substitution reactions can occur, where the nitrato groups or the ligand can be replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions could produce copper(I) species. Ligand substitution reactions can result in a variety of new copper complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding copper coordination environments and reactivity.
Biology
The compound’s potential biological activity is of interest, particularly in the context of its interactions with biomolecules. Research may explore its use as a probe for studying copper’s role in biological systems or its potential as a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development studies.
Industry
In industry, this compound may find applications in materials science, such as in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper exerts its effects involves its interaction with molecular targets. The copper center can participate in redox reactions, influencing the activity of enzymes or other proteins. The ligand structure allows for specific binding interactions, which can modulate the activity of the compound in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(chlorato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(sulfato-O)copper
- [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(acetato-O)copper
Uniqueness
What sets [3-(6-Methyl-2-pyridinyl)-1-isoquinolinamine-N2,N3]bis(nitrato-O)copper apart from similar compounds is its specific coordination environment and the presence of nitrato groups
Propriétés
Formule moléculaire |
C15H13CuN5O6 |
|---|---|
Poids moléculaire |
422.84 g/mol |
Nom IUPAC |
copper;3-(6-methylpyridin-2-yl)isoquinolin-1-amine;dinitrate |
InChI |
InChI=1S/C15H13N3.Cu.2NO3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14;;2*2-1(3)4/h2-9H,1H3,(H2,16,18);;;/q;+2;2*-1 |
Clé InChI |
SJFFYDXXPMOHTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


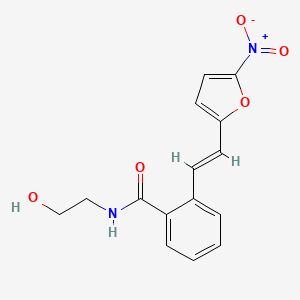
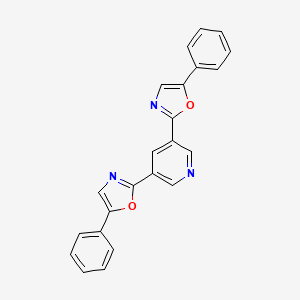
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
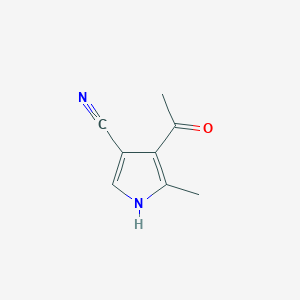

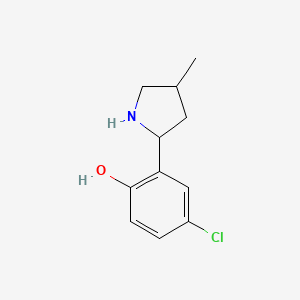
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
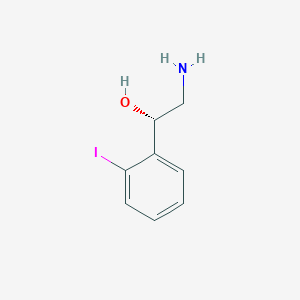

![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)
![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
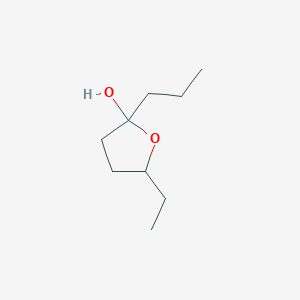
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
